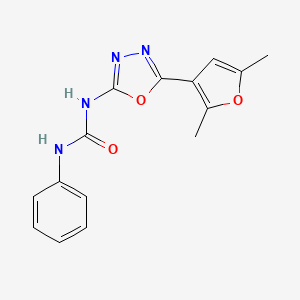
1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains functional groups such as furan, oxadiazole, and phenylurea. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen. Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Phenylurea is a functional group consisting of a phenyl group attached to a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, oxadiazole, and phenylurea functional groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, furan is an aromatic compound and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .Scientific Research Applications
Antimicrobial and Hemolytic Activity
1,3,4-oxadiazole compounds have been synthesized and evaluated for their antimicrobial efficacy and hemolytic activity. Studies demonstrate that these compounds exhibit significant antimicrobial activity against various microbial species, with certain derivatives showing potent antimicrobial effects comparable to reference standards. These compounds also exhibit low toxicity, suggesting their potential application in developing new antimicrobial agents (Gul et al., 2017).
Antitubercular and Antimicrobial Agents
Novel 1,3,4-oxadiazole analogues have been synthesized and subjected to antimicrobial and antitubercular screening. These compounds adhere to Lipinski's "Rule of Five," indicating their potential as oral bioavailable drugs or leads. Some derivatives displayed pronounced activity against Mycobacterium tuberculosis, suggesting their applicability in antitubercular therapy (Ahsan et al., 2011).
Material Science and Polymer Chemistry
Research into poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups has shown that these polymers exhibit high thermal stability, solubility in polar and some less polar organic solvents, and smooth, pinhole-free surfaces. Their potential application in creating durable and thermally stable materials is significant (Hamciuc et al., 2005).
Anticancer Agents
Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activity. The incorporation of the tetrahydropyridine (THP) moiety may enhance the biological activity of 1,3,4-oxadiazole derivatives, indicating their potential in cancer therapy (Redda & Gangapuram, 2007).
Fluorescent Materials
Research on 1,3,4-oxadiazole derivatives has also explored their photoluminescence properties, indicating their potential application in creating fluorescent materials. These compounds can exhibit strong blue fluorescence emissions, suggesting their use in optical and electronic materials (Han et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-8-12(10(2)21-9)13-18-19-15(22-13)17-14(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURHZQLWRMNQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
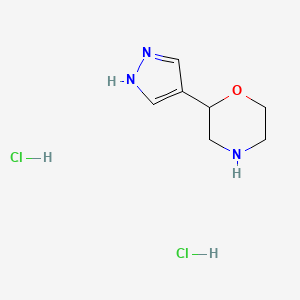
![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)
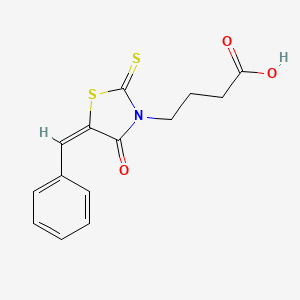
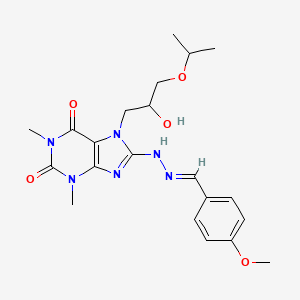
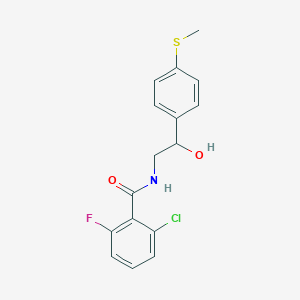
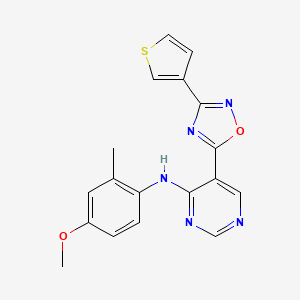
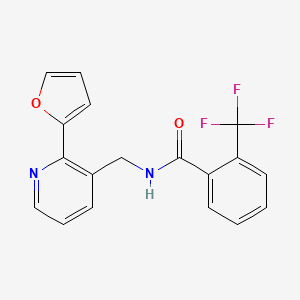
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)
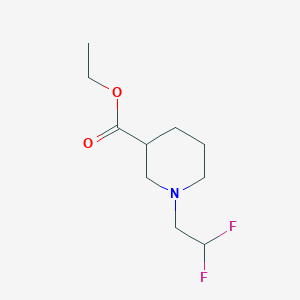
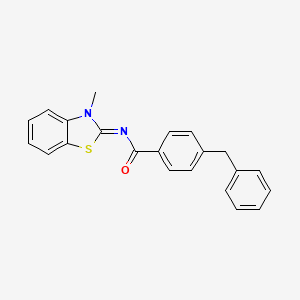
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)
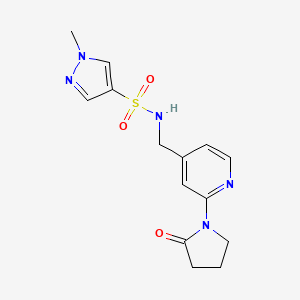
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)